GABAA Receptor Potency: Flutomidate is ~3-Fold More Potent than Etomidate In Vitro
Flutomidate (as EL-0052) enhances GABAA receptor currents with an EC50 of 0.98 ± 0.02 µM, which is approximately three times more potent than etomidate, which exhibits an EC50 of 3.07 ± 1.67 µM . This indicates that Flutomidate achieves the same level of receptor modulation at a lower molar concentration.
| Evidence Dimension | GABAA receptor positive allosteric modulation potency (EC50) |
|---|---|
| Target Compound Data | 0.98 ± 0.02 µM (Flutomidate/EL-0052) |
| Comparator Or Baseline | 3.07 ± 1.67 µM (Etomidate) |
| Quantified Difference | ~3.1-fold higher potency for Flutomidate |
| Conditions | Electrophysiological recording of GABAA receptor currents in vitro |
Why This Matters
Higher receptor potency may enable lower clinical dosing to achieve equivalent anesthetic effect, potentially reducing exposure-related adverse events.
